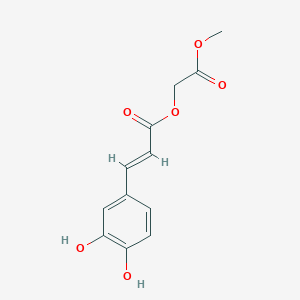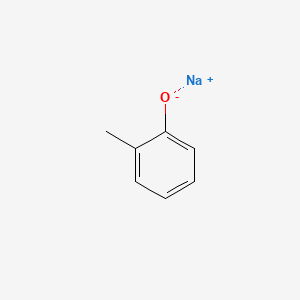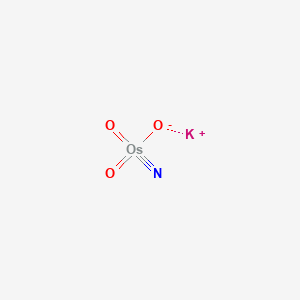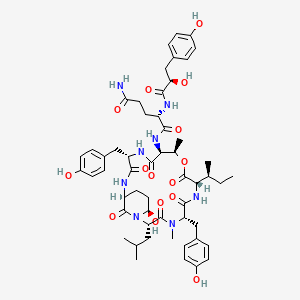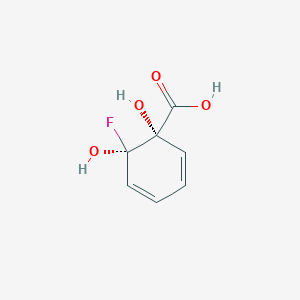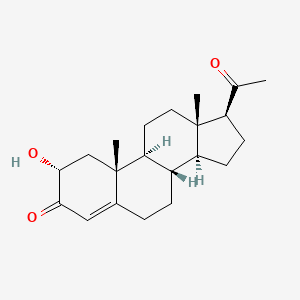![molecular formula C10H9O5- B1260561 4-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1260561.png)
4-[(2-Hydroxyethoxy)carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(ethylene terephthalate)(1-) is an ionic polymer resulting from the deprotonation of the terminal carboxy groups of poly(ethylene terephthalate) polymer. It is a conjugate base of a poly(ethylene terephthalate) polymer.
Scientific Research Applications
Applications in Food Science and Toxicity Mitigation
4-Hydroxy-2-nonenal in Food Products
This study discusses lipid peroxidation contaminants in food, notably 4-hydroxy-2-nonenal (4-HNE), which is structurally similar to 4-[(2-Hydroxyethoxy)carbonyl]benzoate. The study covers the formation pathways, toxicity, analysis methods, occurrence in foodstuffs, and mitigation strategies for 4-HNE, highlighting its presence in PUFAs-rich vegetable oil and oil-based food as major intake sources. It emphasizes the need for sensitive detection techniques combined with feasible control methods to ensure food quality and safety. However, the study also notes that current detection methods and control strategies have inherent limitations, urging the development of effective 4-HNE detection and new controlling technologies at the industrial level (Liao et al., 2020).
Applications in Organic Synthesis and Medicinal Chemistry
Methyl-2-formyl benzoate A Review of Synthesis and Applications
This review focuses on methyl-2-formyl benzoate, a compound with a structure related to 4-[(2-Hydroxyethoxy)carbonyl]benzoate, known for its pharmacological activities and as a bioactive precursor in organic synthesis. The study provides insights into the various synthetic routes for preparing methyl-2-formyl benzoate and its importance as a precursor for new bioactive molecules. It also discusses the compound's versatility in organic synthesis and its role as a raw material for medical products, highlighting its significance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Applications in Biomaterials and Environmental Science
Surface-Modified Highly Biocompatible Bacterial-poly(3-hydroxybutyrate-co-4-hydroxybutyrate) A Review
This review discusses the bacterial-derived bio-based polymer, poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [(P(3HB-co-4HB)], which is structurally related to 4-[(2-Hydroxyethoxy)carbonyl]benzoate. The study highlights P(3HB-co-4HB)'s applications in medical fields due to its desirable mechanical, physical properties, non-genotoxicity, and biocompatibility. It elaborates on the surface modifications of PHAs, like P(3HB-co-4HB), to overcome limitations and facilitate their use in diverse medical applications. The integration of nanotechnology has enhanced the functionality of P(3HB-co-4HB) biomaterials, promising a non-cytotoxic and biocompatible material without inducing severe inflammatory responses for effective alternatives in healthcare biotechnology (Chai et al., 2020).
properties
Product Name |
4-[(2-Hydroxyethoxy)carbonyl]benzoate |
|---|---|
Molecular Formula |
C10H9O5- |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
4-(2-hydroxyethoxycarbonyl)benzoate |
InChI |
InChI=1S/C10H10O5/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13)/p-1 |
InChI Key |
BCBHDSLDGBIFIX-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)OCCO |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)OCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)


